An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, a pivotal intermediate in the development of advanced therapeutics, particularly kinase inhibitors. This document is tailored for researchers, chemists, and professionals in the field of drug development. We will explore a validated multi-step synthetic pathway, beginning with the foundational precursor, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. The subsequent steps of iodination and methylsulfonylation are detailed with a focus on mechanistic understanding, reaction optimization, and practical, field-tested insights to ensure reproducibility and high yield. Each stage is supported by step-by-step protocols, data tables, and process visualizations to provide a self-validating and authoritative resource for laboratory application.
Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as a potent ATP-competitive inhibitor for a wide range of protein kinases.[1] Consequently, this heterocyclic system is a cornerstone in the design of targeted therapies for cancer and inflammatory diseases.[2][3][4]
Specifically, 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a highly functionalized key intermediate. The chlorine atom at the C4 position provides a reactive handle for nucleophilic substitution, enabling the introduction of various amine-containing pharmacophores. The methylsulfonyl group at the C5 position is a critical feature for modulating potency and selectivity for specific kinase targets. This guide delineates a robust and scalable synthesis to access this valuable building block.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is best approached through a linear sequence starting from the commercially available or readily synthesized 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Our strategy involves two key transformations:
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Electrophilic Iodination: Introduction of an iodine atom at the C5 position of the pyrrole ring. This step activates the position for the subsequent introduction of the methylsulfonyl group.
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Copper-Catalyzed Methylsulfonylation: A cross-coupling reaction to displace the iodide with a methylsulfonyl moiety.
This approach is logical as it builds complexity on a stable, common intermediate, allowing for purification at each stage and ensuring the high quality of the final product.
Overall Synthetic Workflow
The multi-step synthesis is visualized below. The pathway proceeds from the chlorination of the pyrimidinone precursor to the final target compound through a key iodinated intermediate.
Caption: Synthetic pathway from 7H-pyrrolo[2,3-d]pyrimidin-4-one to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The initial step involves the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-one to its corresponding 4-chloro derivative. This is a critical transformation that activates the pyrimidine ring for further functionalization. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this type of chlorination.[5]
Expert Insight: A common failure point in this reaction is the hydrolysis of the product back to the starting material during aqueous workup.[6] The 4-chloro product is moisture-sensitive.[6] Therefore, the removal of excess POCl₃ under reduced pressure before quenching is a critical maneuver to prevent this reversal and ensure a high yield.[6] The addition of a base like N,N-diisopropylethylamine (DIPEA) helps to drive the reaction to completion.[6]
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 7H-pyrrolo[2,3-d]pyrimidin-4-one | 135.13 g/mol | 1.0 | (User Defined) |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | ~3.0 | (Calculate based on SM) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | ~1.5 | (Calculate based on SM) |
| Toluene | - | - | (Sufficient Volume) |
| Ethyl Acetate | - | - | (For Extraction) |
| Saturated Sodium Bicarbonate (aq) | - | - | (For Neutralization) |
| Brine | - | - | (For Washing) |
| Anhydrous Sodium Sulfate | - | - | (For Drying) |
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 equiv) in toluene.
-
Reagent Addition: Add phosphorus oxychloride (~3.0 equiv) to the suspension.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (~1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, warm the mixture to 50 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Crucially, remove excess POCl₃ by distillation under reduced pressure. [6]
-
Very slowly and carefully, pour the concentrated reaction mixture onto crushed ice with vigorous stirring.[6]
-
Neutralize the acidic aqueous mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.[6]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine as a solid.[5]
Step 2: Synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
With the 4-chloro intermediate in hand, the next step is the regioselective iodination at the C5 position of the electron-rich pyrrole ring. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.
Expert Insight: The reaction is typically run in a polar aprotic solvent like DMF at a reduced temperature to control reactivity and minimize the formation of di-iodinated byproducts. The progress can be conveniently monitored by TLC.
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.58 g/mol | 1.0 | (User Defined) |
| N-Iodosuccinimide (NIS) | 224.98 g/mol | 1.1 | (Calculate based on SM) |
| N,N-Dimethylformamide (DMF) | - | - | (Sufficient Volume) |
| Saturated Sodium Thiosulfate (aq) | - | - | (For Quenching) |
| Water | - | - | (For Washing) |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in DMF in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Add NIS (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.[7]
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Purification: Dry the collected solid under vacuum to yield 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine, which is often pure enough for the next step without further purification.[7]
Step 3: Synthesis of 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
The final step is the introduction of the methylsulfonyl group. This is achieved via a copper-catalyzed cross-coupling reaction between the iodinated intermediate and sodium methanesulfinate.
Expert Insight: Copper(I)-catalyzed C-S bond formation is a powerful tool for synthesizing aryl sulfones from aryl halides.[8] The use of a ligand, such as L-proline or a diamine, can facilitate the catalytic cycle and improve reaction efficiency. The choice of a polar, high-boiling solvent like DMSO is ideal for this transformation, which often requires elevated temperatures.
Reagents and Materials:
| Reagent/Material | Molecular Wt. | Moles (Equiv.) | Quantity |
| 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | 279.48 g/mol | 1.0 | (User Defined) |
| Sodium Methanesulfinate (CH₃SO₂Na) | 102.09 g/mol | ~2.0 | (Calculate based on SM) |
| Copper(I) Iodide (CuI) | 190.45 g/mol | ~0.2 | (Calculate based on SM) |
| L-proline | 115.13 g/mol | ~0.4 | (Calculate based on SM) |
| Dimethyl Sulfoxide (DMSO) | - | - | (Sufficient Volume) |
| Ethyl Acetate | - | - | (For Extraction) |
| Water | - | - | (For Washing) |
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), sodium methanesulfinate (~2.0 equiv), CuI (~0.2 equiv), and L-proline (~0.4 equiv).
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Heat the mixture to approximately 110-120 °C and stir until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) to remove residual DMSO, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the final product, 4-Chloro-5-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Characterization
The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N-Iodosuccinimide (NIS): A strong oxidizing agent and irritant. Avoid contact with skin and eyes.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Use with caution and appropriate gloves.
-
All reactions should be performed in a fume hood, and appropriate safety precautions should be taken when handling all chemicals.
References
-
Copper-catalyzed aerobic oxidation and cleavage/formation of C–S bond: a novel synthesis of aryl methyl sulfones from aryl halides and DMSO - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H - ResearchGate. ResearchGate. Available at: [Link]
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents. Google Patents.
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Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. National Institutes of Health. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents. Google Patents.
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Isolation of a copper photocatalyst on a metal–organic cage for the sulfonylation of aryl halides resulting from visible-light-mediated C(sp2)–S cross-coupling - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - ResearchGate. ResearchGate. Available at: [Link]
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Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - PubMed. PubMed. Available at: [Link]
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Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents - PubMed. PubMed. Available at: [Link]
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Sulfonylation of Aryl Halides by Visible Light/Copper Catalysis - FAO AGRIS. FAO. Available at: [Link]
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. MDPI. Available at: [Link]
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Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. PubMed. Available at: [Link]
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Identification of novel Pyrrolo[2,3-d]Pyrimidine-based KRAS G12C inhibitors with anticancer effects - PubMed. PubMed. Available at: [Link]
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Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. - ResearchGate. ResearchGate. Available at: [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed. PubMed. Available at: [Link]
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